molecular formula C26H25NO4 B13556986 (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid

(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid

Cat. No.: B13556986
M. Wt: 415.5 g/mol
InChI Key: KHKQIMCJSIRPRX-IBGZPJMESA-N
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Description

(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid is a chiral compound widely used in organic synthesis and medicinal chemistry. The compound features a phenyl group, a butanoic acid moiety, and a fluorene-methoxycarbonyl (Fmoc) protected amine group. This structure makes it a valuable building block in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-amino-4-phenylbutanoic acid.

    Protection of the Amine Group: The amine group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorene-methoxycarbonyl chloride) in the presence of a base like triethylamine.

    Methylation: The protected amine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amine group.

    Coupling Reactions: The free amine can participate in peptide coupling reactions using reagents like HATU or EDCI.

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Deprotection: Yields the free amine derivative.

    Coupling: Produces peptides or other amide-linked products.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid involves its role as a building block in chemical synthesis. The Fmoc group protects the amine during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the construction of complex molecules. The phenyl group provides stability and can participate in aromatic interactions, while the butanoic acid moiety offers additional functionalization possibilities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid is unique due to its specific combination of a phenyl group, a butanoic acid moiety, and an Fmoc-protected amine. This combination provides a balance of stability, reactivity, and functionalization potential, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid

InChI

InChI=1S/C26H25NO4/c1-27(19(16-25(28)29)15-18-9-3-2-4-10-18)26(30)31-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,24H,15-17H2,1H3,(H,28,29)/t19-/m0/s1

InChI Key

KHKQIMCJSIRPRX-IBGZPJMESA-N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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